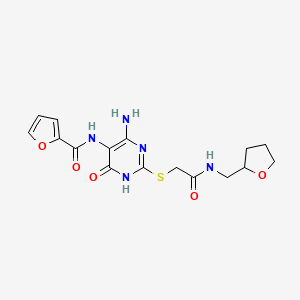![molecular formula C19H16N4O2 B2761350 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1259236-15-1](/img/structure/B2761350.png)
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a complex organic compound, notable for its unique molecular structure, combining elements of benzofuran, pyrazole, and pyrrolidine. Its synthesis and reactivity provide valuable insights for chemists, and its applications span across various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions:
Formation of the pyrazole core:
Pyrrolidine attachment: : The pyrrolidine moiety is generally introduced via nucleophilic substitution or addition reactions.
Final condensation: : Combining the intermediates under specific conditions forms the target compound.
Reaction Conditions: : These include controlled temperatures (often between 60-100°C), solvents such as DMF or DMSO, and catalytic agents like acids or bases to facilitate the reaction steps.
Industrial Production Methods
For large-scale production, optimized conditions are employed to ensure high yield and purity. Industrial processes often utilize automated flow reactors, precise temperature control, and continuous monitoring of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation, often resulting in the modification of its functional groups. Reduction reactions may target the nitrile or carbonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the benzofuran and pyrazole rings.
Addition: : Commonly, the enenitrile moiety is susceptible to addition reactions.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2.
Reducing agents: : NaBH4, LiAlH4.
Solvents: : Acetone, toluene, and THF are frequently used.
Major Products
Oxidation: : Products typically include ketones or carboxylic acids.
Reduction: : Amines or alcohols depending on the reducing conditions.
Substitution and Addition: : Varied products based on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has diverse applications:
Chemistry: : Used as a precursor or intermediate in complex organic syntheses.
Biology: : Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: : Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials or pharmaceuticals.
Wirkmechanismus
The compound’s mechanism of action is deeply tied to its structure:
Molecular Targets: : It may interact with enzymes or receptors, disrupting their normal function.
Pathways: : Likely involves modulation of signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzofuran, pyrazole, or pyrrolidine derivatives, 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile stands out due to its combined structure. This integration offers unique properties not found in simpler analogs.
Similar Compounds
3-(1-Benzofuran-2-yl)-1H-pyrazole: : Lacks the pyrrolidine and nitrile groups, offering different reactivity.
Pyrazolyl-prop-2-enenitrile derivatives: : These compounds might miss the benzofuran element, altering their biological activity.
Pyrrolidine-based compounds: : Typically do not contain the intricate structure of the benzofuran-pyrazole core.
This mix of detailed chemical synthesis, reactions, applications, and comparative analysis highlights the multifaceted nature of this compound. It exemplifies the intersection of intricate molecular design and wide-ranging functionality. Curious to dive deeper into any specific aspect?
Eigenschaften
IUPAC Name |
3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-11-14(19(24)23-7-3-4-8-23)9-15-12-21-22-18(15)17-10-13-5-1-2-6-16(13)25-17/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPWLIEEJVNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=C(NN=C2)C3=CC4=CC=CC=C4O3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)
![5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2761274.png)



![1-({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2761280.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)
![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)


![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)
